molecular formula C10H24OSi B12598743 1-[tert-Butyl(dimethyl)silyl]butan-1-ol CAS No. 609369-78-0

1-[tert-Butyl(dimethyl)silyl]butan-1-ol

Cat. No.: B12598743
CAS No.: 609369-78-0
M. Wt: 188.38 g/mol
InChI Key: DBYXVGWZRPKCKU-UHFFFAOYSA-N
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Description

1-[tert-Butyl(dimethyl)silyl]butan-1-ol is an organosilicon compound widely used in organic synthesis. It is known for its stability and utility as a protecting group for alcohols, which makes it valuable in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol typically involves the reaction of tert-butyl(dimethyl)silyl chloride with butan-1-ol in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The use of imidazole facilitates the formation of the silyl ether by acting as a nucleophilic catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[tert-Butyl(dimethyl)silyl]butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: KMnO₄, OsO₄

    Reducing Agents: LiAlH₄, NaBH₄

    Substitution Reagents: TBAF in THF

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Free alcohols

Scientific Research Applications

1-[tert-Butyl(dimethyl)silyl]butan-1-ol is extensively used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol primarily involves the formation and cleavage of the silyl ether bond. The silyl group provides steric hindrance and electronic effects that protect the hydroxyl group from unwanted reactions. The cleavage of the silyl ether is facilitated by nucleophilic attack, leading to the formation of a pentavalent silicon intermediate, which then breaks down to release the free alcohol .

Comparison with Similar Compounds

Uniqueness: 1-[tert-Butyl(dimethyl)silyl]butan-1-ol is unique due to its high stability and ease of removal under mild conditions. This makes it an ideal protecting group for alcohols in complex synthetic routes, where selective protection and deprotection are crucial.

Properties

CAS No.

609369-78-0

Molecular Formula

C10H24OSi

Molecular Weight

188.38 g/mol

IUPAC Name

1-[tert-butyl(dimethyl)silyl]butan-1-ol

InChI

InChI=1S/C10H24OSi/c1-7-8-9(11)12(5,6)10(2,3)4/h9,11H,7-8H2,1-6H3

InChI Key

DBYXVGWZRPKCKU-UHFFFAOYSA-N

Canonical SMILES

CCCC(O)[Si](C)(C)C(C)(C)C

Origin of Product

United States

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